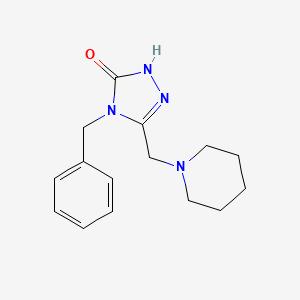
4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Übersicht
Beschreibung
4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as BZPMT, is a synthetic compound that belongs to the class of 1,2,4-triazoles. BZPMT has been found to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects.
Wissenschaftliche Forschungsanwendungen
4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its anticonvulsant, anxiolytic, and antidepressant effects. It has been found to exhibit potent anticonvulsant activity in animal models of epilepsy. 4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to have anxiolytic and antidepressant effects in behavioral tests. In addition, 4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been investigated for its potential as a neuroprotective agent against oxidative stress-induced neuronal damage.
Wirkmechanismus
The exact mechanism of action of 4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters such as GABA and glutamate in the brain. 4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It also inhibits the activity of glutamate receptors, which are involved in the transmission of excitatory signals in the brain.
Biochemical and Physiological Effects:
4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress-induced damage. 4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent biological activity at low concentrations, making it an ideal candidate for pharmacological studies. However, 4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has some limitations as well. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. One area of interest is its potential as a neuroprotective agent against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound that exhibits a wide range of biological activities. It has been extensively studied for its anticonvulsant, anxiolytic, and antidepressant effects. 4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several advantages for lab experiments, including its stability and potent biological activity. However, its poor solubility in water and lack of understanding of its mechanism of action are limitations. Future research on 4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is needed to explore its potential as a neuroprotective and anti-inflammatory agent, as well as to optimize its pharmacological properties for clinical use.
Eigenschaften
IUPAC Name |
4-benzyl-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c20-15-17-16-14(12-18-9-5-2-6-10-18)19(15)11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSASBXQMHFNGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[bis(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]benzoate](/img/structure/B3909385.png)
![butyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B3909391.png)
![N'-(2,6-dichlorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B3909394.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3909403.png)
![N-benzyl-5-cyano-6-{[(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-7-carboxamide](/img/structure/B3909411.png)

![N-[1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B3909441.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B3909449.png)
![3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B3909454.png)
![1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B3909457.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3909482.png)
![4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3909490.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3909502.png)